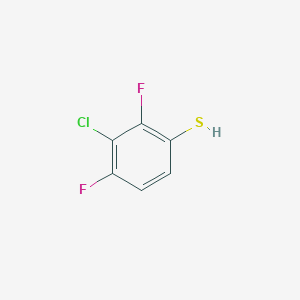

3-Chloro-2,4-difluorobenzenethiol

Description

3-Chloro-2,4-difluorobenzenethiol is a halogenated aromatic thiol featuring a benzene ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 4, with a thiol (-SH) functional group. This compound’s structure combines electron-withdrawing substituents (Cl, F) and a nucleophilic thiol group, making it reactive in synthetic chemistry.

Properties

IUPAC Name |

3-chloro-2,4-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREWKBWGFPNBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through nucleophilic aromatic substitution reactions, where a precursor such as 3-chlorobenzenethiol is reacted with fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of 3-Chloro-2,4-difluorobenzenethiol may involve multi-step processes, including halogenation and thiolation reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids, sulfoxides.

Reduction: Thiols, sulfides.

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Fluorinated Compounds

3-Chloro-2,4-difluorobenzenethiol serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its chlorinated and fluorinated structure allows for various chemical reactions, making it valuable in developing specialty chemicals and pharmaceuticals. For instance, it can be employed in nucleophilic substitution reactions where the thiol group can participate in further transformations.

Reactivity in Cross-Coupling Reactions

This compound has been utilized in cross-coupling reactions, particularly in the formation of biaryl compounds. The presence of both chlorine and fluorine atoms enhances its reactivity under palladium-catalyzed conditions, facilitating the synthesis of diverse arylated products. A study demonstrated that this compound exhibits regioselectivity in these reactions, leading to high yields of desired products .

Medicinal Chemistry

Potential Drug Development

Research into this compound has indicated its potential as a precursor for developing new pharmaceuticals. The compound's structural features allow it to interact with biological targets effectively. For example, it has been studied for its inhibitory effects on specific enzymes linked to various diseases .

Case Study: Antibacterial Agents

In a notable case study, derivatives of this compound were synthesized and evaluated for their antibacterial properties. The results showed promising activity against Gram-positive bacteria, suggesting that modifications to the thiol group could enhance efficacy . This highlights the compound's potential as a scaffold for designing new antibacterial agents.

Materials Science

Applications in Polymer Chemistry

This compound is also explored for its applications in polymer chemistry. Its ability to act as a thiol monomer enables the formation of thiol-ene polymers through radical polymerization processes. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional polymers .

Table: Comparison of Properties

| Property | This compound | Conventional Thiols |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Reactivity in Polymerization | High | Variable |

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluorobenzenethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function. The pathways involved often include nucleophilic attack on electrophilic centers in target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloro-2,4-difluorobenzenethiol with structurally or functionally related compounds, focusing on substituent positions, functional groups, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons

Structural and Electronic Effects

- Substituent Positions :

- In This compound , fluorine atoms at ortho (C2) and para (C4) positions enhance ring electron withdrawal, activating the thiol group for nucleophilic reactions. In contrast, 2-Chloro-3,6-difluorobenzoic acid has fluorine at meta (C3, C6), reducing resonance effects on the carboxylic acid group .

3-Chloro-2,6-difluorobenzaldehyde features fluorine at C2 and C6, directing electrophilic substitution to C4, unlike the thiol derivative .

- Functional Groups :

- The thiol (-SH) group in the target compound is more nucleophilic but less stable than the sulfonyl chloride (-SO₂Cl) in 3-Chloro-2,4-difluorophenylsulfonyl chloride , which is highly electrophilic .

- The nitrile (-CN) in 3-Chloro-2,4-difluorobenzonitrile imparts rigidity and thermal stability (boiling point ~208°C) compared to the volatile thiol .

Reactivity and Applications

- Thiol vs. Sulfonyl Chloride :

- Thiols undergo oxidation to disulfides or form metal complexes, useful in catalysis. Sulfonyl chlorides react with nucleophiles to form sulfonamides or sulfonate esters, critical in drug design (e.g., diuretics, antivirals) .

- Thiol vs. Nitrile :

- Nitriles participate in cyanation reactions or act as precursors to amines, while thiols are employed in Michael additions or as reducing agents .

- Thiol vs. Carboxylic Acid :

- Carboxylic acids form salts or esters for drug delivery systems, whereas thiols are utilized in bio-conjugation (e.g., antibody-drug linkages) .

Physical Properties

- 3-Chloro-2,4-difluorobenzonitrile has a higher predicted density (1.43 g/cm³) and boiling point (208.8°C) than typical thiols due to stronger dipole-dipole interactions in nitriles . Thiols generally exhibit lower boiling points due to weaker hydrogen bonding.

Research Findings and Limitations

- Synthetic Utility: The sulfonyl chloride derivative () is noted for its role in synthesizing sulfonamide drugs, while the nitrile () serves as a stable intermediate in agrochemical production.

- Data Gaps : Direct studies on This compound are sparse; comparisons rely on structural analogs. Further research is needed to quantify its acidity, solubility, and thermal stability.

Biological Activity

3-Chloro-2,4-difluorobenzenethiol is an organosulfur compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClFS

- Molecular Weight : 192.6 g/mol

- Functional Groups : Thiol (-SH), Chlorine (Cl), and Fluorine (F) substituents.

The presence of halogen atoms, particularly fluorine, enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors due to the electron-withdrawing nature of the fluorine atoms, potentially modulating their activity. Such interactions can lead to inhibition or activation depending on the target enzyme or receptor involved.

- Thiol-Disulfide Exchange : Preliminary studies suggest that this compound could participate in thiol-disulfide exchange reactions with cellular proteins, influencing cellular signaling pathways and redox states.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy. Various studies have demonstrated its potential against different microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Notes |

|---|---|---|

| Candida albicans | 0.8 μg/mL | Significant antifungal activity |

| Staphylococcus aureus | 1.5 μg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 2.0 μg/mL | Moderate antibacterial activity |

These results indicate that the compound may serve as a lead candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Case Studies

- In Vivo Studies : A study involving murine models infected with Candida albicans showed that administration of this compound at a dose of 50 mg/kg resulted in a significant increase in survival rates compared to untreated controls. This suggests its potential therapeutic application in antifungal treatments .

- Mechanistic Studies : Research focusing on the interaction of this compound with various enzymes revealed that it acts as a competitive inhibitor for certain targets involved in microbial metabolism. This highlights its potential utility in drug design aimed at enzyme modulation .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Initial assessments indicate that:

- The compound exhibits low toxicity at therapeutic doses.

- Further studies are necessary to evaluate long-term effects and potential accumulation in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.